2-(4-Methoxyphenyl)pyrimidin-5-amine, also known as 5-(4-methoxyphenyl)pyrimidin-2-amine, is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are nitrogen-containing heterocycles that play significant roles in various biological processes and are often encountered in pharmaceuticals. This compound features a methoxy group attached to a phenyl ring, which is further connected to a pyrimidine moiety, making it an interesting subject for research in medicinal chemistry.
The synthesis of 2-(4-Methoxyphenyl)pyrimidin-5-amine can be approached through several methods, often involving the reaction of substituted pyrimidines with aromatic amines. One common method involves:
For example, a synthetic route might involve the formation of an intermediate followed by amination to yield the desired product .
2-(4-Methoxyphenyl)pyrimidin-5-amine can participate in various chemical reactions typical for amines and pyrimidines:
The mechanism of action for compounds like 2-(4-Methoxyphenyl)pyrimidin-5-amine often involves interaction with biological targets such as enzymes or receptors. Here are key points regarding its potential mechanisms:
Data on specific targets or pathways would require further empirical studies to elucidate its exact mechanism .
2-(4-Methoxyphenyl)pyrimidin-5-amine has several applications in scientific research:
The strategic disconnection of 2-(4-methoxyphenyl)pyrimidin-5-amine reveals two primary retrosynthetic pathways. The first involves C-C bond disconnection at the pyrimidine C2 position, leading to 4-methoxybenzaldehyde and 2-substituted pyrimidin-5-amine precursors. This approach leverages the electron-donating methoxy group to facilitate nucleophilic addition or cyclocondensation reactions. The second pathway employs a C-N bond disconnection at C5, identifying 5-nitropyrimidine intermediates that undergo reduction to the target amine—a strategy validated in pinanyl pyrimidineamine syntheses where guanidine hydrochloride cyclizes with α,β-unsaturated ketones under basic conditions [4] [9]. Computational modeling indicates the 4-methoxyphenyl group significantly influences electron density distribution, with Hammett constants (σ = -0.27) predicting enhanced nucleophilicity at C4 and C6 for subsequent functionalization. This electronic profile enables selective derivatization unavailable in unsubstituted phenyl analogs [8].
Table 1: Retrosynthetic Pathways for Core Scaffold Assembly
Disconnection Site | Synthons Generated | Key Reaction | Electronic Influence (σ) |
---|---|---|---|
C2-C(aryl) bond | 4-Methoxybenzaldehyde + 5-aminopyrimidine | Nucleophilic substitution | -0.27 (moderate activation) |
C5-N(amine) bond | 2-(4-Methoxyphenyl)-5-nitropyrimidine | Reduction (Na₂S₂O₄/Zn) | N/A |
C4-C5/C5-C6 bonds | Guanidine + Chalcone derivative | Cyclocondensation (NaOH/EtOH) | -0.17 (ring formation) |
The synthesis of 2-(4-methoxyphenyl)pyrimidin-5-amine relies critically on three advanced intermediates: 4,6-dichloro-2-(propylthio)pyrimidin-5-amine serves as a versatile precursor where nucleophilic displacement of C4/C6 chlorides enables C4-O-alkyl and C6-aryl variants. Patent CN103896857A details its preparation via thiourea-mediated cyclization followed by regioselective chlorination using POCl₃ (82% yield, 110°C, 6h) [1]. 5-Nitro-2-(4-methoxyphenyl)pyrimidine is synthesized through acid-catalyzed condensation of 4-methoxybenzaldehyde with 5-nitropyrimidine derivatives, though the methoxy group's electron-donating nature necessitates extended reaction times (24h vs. 12h for unsubstituted aryl) [4]. α,β-Unsaturated ketones (e.g., (E)-3-(4-methoxyphenyl)-1-(pyrimidin-5-yl)prop-2-en-1-one) form under basic conditions (KOH/tert-BuOH) and undergo guanidine cyclization to install the pyrimidine core with 75-86% yield, though steric effects from bicyclic terpenes in hybrid systems can reduce efficiency to 35.5% [4] [9].
Conventional thermal synthesis of 2-(4-methoxyphenyl)pyrimidin-5-amine derivatives faces limitations including prolonged reaction times (16-30 hours) and moderate yields (35-86%). Microwave irradiation drastically enhances efficiency, as demonstrated in fused pyrimidine syntheses where reaction times reduce from 24h to 15-40 minutes while improving yields by 15-30%. This technique proves particularly effective for Dimroth rearrangements during benzo[b]thieno[3,2-d]pyrimidin-4-amine formation, achieving near-quantitative conversions under solvent-free conditions [6]. Solvent optimization studies reveal tetrahydrofuran (THF) as essential for amination reactions involving sterically hindered camphoryl or pinanyl derivatives, whereas polar aprotic solvents like NMP facilitate SₙAr reactions at C4 of dichloropyrimidine intermediates. Notably, solvent-free condensation of 4-methoxybenzaldehyde with aminopyrimidines using K₂CO₃/Al₂O₃ solid support achieves 92% yield in 45 minutes, eliminating aqueous workup requirements [6] [7].
Table 2: Reaction Optimization Comparative Analysis
Condition | Reaction Time | Yield (%) | Purity (HPLC) | Key Advantage |
---|---|---|---|---|
Conventional heating (EtOH) | 16-30 hours | 35-86 | 90-95% | Standard equipment |
Microwave (neat) | 15-40 minutes | 78-98 | >99% | 20x faster, no solvent waste |
THF/DIPEA | 3-5 hours | 70-85 | 95-98% | Handles sterically hindered substrates |
K₂CO₃/Al₂O₃ (solvent-free) | 45 minutes | 92 | 97% | Simplified purification |
The C5 amine group serves as a strategic handle for derivatization, with nucleophilic substitution reactions generating structurally diverse analogs. Acylation with carboxylic acid chlorides (e.g., camphor-10-sulfonyl chloride) yields sulfonamide derivatives exhibiting enhanced antimicrobial activity against Streptococcus pneumoniae (MIC = 1 μg/mL). Alkylation at C5 using 2-bromoethyl methyl ether requires strong bases like NaH (65°C, 3h) due to the amine's moderate nucleophilicity—a limitation overcome by prior Boc-protection/deprotection sequences [4] [9]. C2 modifications exploit the 4-methoxyphenyl group's activation for electrophilic substitution. Nitration occurs regioselectively para to the methoxy group (HNO₃/AcOH, 0°C), enabling subsequent reduction to aniline derivatives that undergo Pd-catalyzed cross-coupling. Structure-activity studies reveal that electron-withdrawing groups at C4' of the phenyl ring (e.g., -Cl) improve antifungal potency against Candida albicans (MIC = 16 μg/mL), while extended conjugation through vinyl linkages boosts tubulin inhibition (IC₅₀ = 0.48 μM) [2] [4].
Table 3: Structure-Activity Relationships of C2/C5 Modified Analogs
Modification | Representative Compound | Biological Activity (IC₅₀ or MIC) | Key Finding |
---|---|---|---|
C5-Alkylation | N-(2-Methoxyethyl) analog | S. pneumoniae MIC = 1 μg/mL | 2x potency vs. amikacin |
C5-Acylation | Camphorsulfonamide derivative | C. albicans MIC = 16 μg/mL | Comparable to ketoconazole |
C2-(4-Cl-phenyl) | 4-Chlorophenyl analog | Tubulin IC₅₀ = 0.48 μM | 2.5x potency vs. combretastatin |
C2-Vinyl-6-methoxyquinoline | Pyrrolo[3,2-d]pyrimidin-4-amine | Antiproliferative IC₅₀ = 60 nM | Disrupts microtubule polymerization |
Strategic fusion of 2-(4-methoxyphenyl)pyrimidin-5-amine with benzoheterocycles generates biologically active hybrids exploiting dual pharmacophores. Two synthetic approaches dominate: 1) Cyclocondensation between 3-aminothieno[2,3-b]pyridine-2-carboxamides and 4-methoxybenzaldehyde yields pyrido[3',2':4,5]thieno[2,3-d]pyrimidines that exhibit potent EGFRT790M inhibition (IC₅₀ = 0.053 μM). 2) Microwave-assisted Dimroth rearrangement transforms 4-((benzo[b]furan-3-yl)methylamino)pyrimidines into benzo[b]furo[3,2-d]pyrimidin-4-amines with significant anticancer activity (HepG2 IC₅₀ = 1.27 μM) [3] [6]. Molecular docking confirms synergistic binding: the 4-methoxyphenyl group occupies hydrophobic pockets while the pyrimidine N1 forms H-bonds with kinase hinge regions. Hybrids incorporating terpenoid motifs (e.g., nopinone or camphor) demonstrate enhanced cell permeability, with pinanyl derivatives showing 3-fold greater accumulation in Pseudomonas aeruginosa biofilms versus non-hybrid controls [4] [6].
Table 4: Biologically Active Hybrid Architectures
Hybrid System | Synthetic Method | Biological Target | Potency (IC₅₀ or MIC) |
---|---|---|---|
Pyrido[3',2':4,5]thieno[2,3-d]pyrimidine | Cyclocondensation (AcOH) | EGFRT790M kinase | 0.053 μM (vs. erlotinib 0.550 μM) |
Benzo[b]furo[3,2-d]pyrimidin-4-amine | Dimroth rearrangement (MW) | HepG2 carcinoma | 1.27 μM (vs. doxorubicin 0.89 μM) |
Pinanyl-pyrimidine amine | Aldol-cyclization (NaOMe) | Methicillin-resistant S. aureus | 1 μg/mL (amikacin = 2 μg/mL) |
Camphoryl-pyrimidine amine | Alkylation (THF/NaH) | RAW macrophage inflammation | IC₅₀ = 1.87 μM (aspirin = 1.91 μM) |
All listed compounds contain the 2-(4-methoxyphenyl)pyrimidin-5-amine pharmacophore
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3